Diethyl chlorophosphite
Description
Contextual Significance within Organophosphorus Chemistry
Within the vast field of organophosphorus chemistry, diethyl chlorophosphite is fundamentally important as a trivalent phosphorus electrophile. ethernet.edu.et Its utility lies in its capacity to act as a phosphorylating agent, enabling the formation of new carbon-phosphorus, oxygen-phosphorus, and nitrogen-phosphorus bonds. chemicalbook.comlookchem.com This reactivity makes it an essential building block for the synthesis of a wide array of more complex organophosphorus compounds. cymitquimica.com
It serves as a precursor for creating phosphonates, phosphinates, and phosphine (B1218219) oxides, which are cornerstone molecules in both synthetic and medicinal chemistry. chinesechemsoc.org For example, it is commonly used to prepare phosphonates and phosphonylated compounds that are vital intermediates in the development of pharmaceuticals and agrochemicals. cymitquimica.com The reaction of this compound with enolates is a general method for producing β-keto phosphonates and α-phosphono esters. acs.org Furthermore, its ability to react with amines and alcohols makes it a valuable reagent in the synthesis of peptides and other specialized molecules. chemicalbook.comlookchem.com
Evolution of Research Perspectives on this compound as a Synthetic Reagent
The perception and application of this compound in research have evolved significantly since its initial use in classical organophosphorus reactions. Historically, its role was closely associated with the Michaelis-Arbuzov reaction, a fundamental method for forming carbon-phosphorus bonds to synthesize phosphonates. chinesechemsoc.orglondonmet.ac.uk This reaction involves the nucleophilic attack of a trivalent phosphorus ester on an alkyl halide. chinesechemsoc.org Similarly, its involvement in the Perkow reaction, which typically yields enol phosphates from α-haloketones, cemented its status as a standard phosphorylating agent in the mid-20th century. londonmet.ac.uk
Over time, research has broadened the scope of this compound far beyond these traditional transformations. A pivotal shift in perspective occurred when its utility as a multi-purpose reagent was demonstrated. In 1998, it was reported as a mild and efficient agent for the reduction of nitro compounds to their corresponding amines. nih.govacs.org Subsequent research further expanded its role, showing its effectiveness in a variety of other chemical conversions. nih.govacs.org This revealed that this compound could function as a versatile deoxygenating and dehydrating agent. sigmaaldrich.comacs.org
This expanded utility is highlighted by its reactions with a range of oxygenated functional groups. nih.govacs.org Research has detailed its successful application in the deoxygenation of N-oxides, epoxides, sulfoxides, and sulfones, as well as the conversion of hydroxylamines, ketoximes, and aldoximes. nih.govacs.org
Table 2: Versatility of this compound in Functional Group Transformations
| Starting Functional Group | Product Functional Group |
|---|---|
| Nitro Compounds | Amines nih.gov |
| N-Oxides | Corresponding heterocycles (e.g., Pyridine N-oxide to Pyridine) acs.org |
| Sulfoxides | Sulfides acs.org |
| Aldoximes | Nitriles acs.org |
Contemporary research continues to find novel applications for this compound. It is now employed in sophisticated one-pot procedures for the phosphonylation of heteroaromatic lithium reagents to create heteroaromatic phosphonic acids. mdpi.com It has also been developed as an effective coupling reagent for the synthesis of complex molecules like cephalosporin (B10832234) derivatives, where it is used to form active ester intermediates that facilitate amide bond formation. tandfonline.com This trajectory from a simple building block in named reactions to a versatile and specialized reagent underscores its enduring importance in modern organic synthesis. acs.orgmarketresearchintellect.com
Table 3: Examples of Heteroaromatic Phosphonylation using this compound
| Substrate | Product |
|---|---|
| Indole | Diethyl 1H-indol-2-ylphosphonate mdpi.com |
| Benzothiazole | Diethyl benzo[d]thiazol-2-ylphosphonate mdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
chloro(diethoxy)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClO2P/c1-3-6-8(5)7-4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHWYSOQHNMOOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(OCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060430 | |
| Record name | Phosphorochloridous acid, diethyl ester | |
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Molecular Weight |
156.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
589-57-1 | |
| Record name | Diethyl chlorophosphite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=589-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl phosphorochloridite | |
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| Record name | Phosphorochloridous acid, diethyl ester | |
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| Record name | Phosphorochloridous acid, diethyl ester | |
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| Record name | Diethyl chlorophosphite | |
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| Record name | ETHYL PHOSPHOROCHLORIDITE | |
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Advanced Synthetic Strategies for Diethyl Chlorophosphite
Methodologies for Laboratory and Research-Scale Synthesis
The synthesis of diethyl chlorophosphite can be approached through two main pathways in a laboratory setting: the reaction of phosphorus halides with alcohols and the use of phosphite (B83602) ester derivatives.
Routes Involving Phosphorous Halides and Alkyl Alcohol Precursors
A prevalent method for synthesizing this compound involves the direct reaction of phosphorus trichloride (B1173362) (PCl₃) with ethanol (B145695). vinuthana.com This reaction is typically performed under controlled temperature conditions, often at 0–5°C, by adding phosphorus trichloride dropwise to an excess of ethanol in an anhydrous environment. The reaction can be carried out in a suitable solvent, such as toluene (B28343), and often in the presence of a base like triethylamine (B128534) to scavenge the hydrochloric acid (HCl) byproduct. chemicalbook.com
The stoichiometry of the reactants is a critical factor. The reaction between phosphorus trichloride and ethanol can yield a mixture of products, including ethyl phosphorodichloridite, this compound, and triethyl phosphite. chemicalbook.com By carefully controlling the molar ratio of the reactants, the selectivity towards this compound can be enhanced. For instance, a stepwise addition of ethanol and triethylamine to a solution of phosphorus trichloride in toluene has been shown to produce this compound with high selectivity. chemicalbook.com
Table 1: Reaction Conditions for the Synthesis of this compound from Phosphorus Trichloride and Ethanol
| Reactants | Solvent | Base | Temperature | Product Distribution | Reference |
| PCl₃, Ethanol | Toluene | Triethylamine | -10°C | This compound (82%), Triethyl phosphite (18%) | chemicalbook.com |
| PCl₃, Ethanol | None | None | 0–5°C | Not specified |
Synthesis via Phosphite Ester Derivatives
An alternative route to this compound involves the reaction of triethyl phosphite with phosphorus trichloride. google.com This method can also yield this compound, although early reports indicated that refluxing a mixture of these two reactants resulted in a modest yield of 44%. google.com More recent developments have shown that this reaction can be optimized to achieve significantly higher yields. For example, by carrying out the reaction at a controlled temperature and using a catalyst, the yield can be substantially improved. google.com
Another approach within this category is the reaction of a sodium salt of diethyl phosphonate (B1237965) with an excess of chlorine, which has been shown to form this compound. mdpi.com
Table 2: Synthesis of this compound from Triethyl Phosphite
| Reactants | Conditions | Yield | Reference |
| Triethyl phosphite, PCl₃ | Reflux, 30 minutes | 44% | google.com |
| Triethyl phosphite, PCl₃ | Controlled temperature, catalyst | 80% | google.com |
Mechanistic Considerations in this compound Formation
The formation of this compound from phosphorus trichloride and ethanol proceeds through a sequential nucleophilic substitution mechanism. nih.gov The alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus trichloride. vedantu.comchemguide.co.uk This initial reaction forms ethyl phosphorodichloridite and HCl. A subsequent reaction with a second equivalent of ethanol yields this compound and another molecule of HCl. chemicalbook.com
The presence of a base like triethylamine is crucial for driving the reaction towards the desired product by neutralizing the generated HCl, which can otherwise lead to side reactions. chemicalbook.com The reaction is a classic example of nucleophilic substitution at a phosphorus center. nih.gov
Computational studies using density functional theory (DFT) have provided deeper insights into the reaction mechanism, suggesting that a process known as Berry pseudorotation can be a rate-limiting step in the sequential nucleophilic substitutions of alcohols on phosphorus trichloride. nih.gov The presence of additives like imidazole (B134444) has been shown to suppress over-reaction and improve selectivity by influencing this mechanistic pathway. nih.gov
Detailed Mechanistic Studies of Diethyl Chlorophosphite Reactivity
Investigation of Electron Transfer Processes in Transformations
While many reactions of diethyl chlorophosphite are polar, involving nucleophilic attack, there is growing evidence for the participation of single-electron transfer (SET) processes, leading to radical intermediates. nih.govlibretexts.org These SET pathways are particularly relevant in photoredox-catalyzed reactions. chinesechemsoc.org
For instance, a radical alternative to the conventional Arbuzov reaction has been developed. chinesechemsoc.org In this process, a photoredox catalyst facilitates the transfer of an electron to an alkyl halide, generating an alkyl radical. This radical then adds to a phosphite (B83602), like this compound, to form a phosphoranyl radical intermediate. This intermediate subsequently undergoes β-scission to yield the final phosphonate (B1237965) product. chinesechemsoc.org This radical pathway allows for the reaction of primary, secondary, and even tertiary alkyl halides under mild, room-temperature conditions, showcasing a broader substrate scope and greater functional group tolerance compared to the traditional thermal Arbuzov reaction. chinesechemsoc.org
The involvement of radical ions and radical-mediated pathways expands the synthetic utility of this compound beyond classical polar reactions. nih.gov Computational studies have also explored the potential for radical mechanisms in reactions involving similar organophosphorus compounds, further supporting the relevance of electron transfer processes. researchgate.net The detection of radical species can sometimes be inferred from the reaction products or through spectroscopic techniques like EPR spectroscopy, as demonstrated in studies of SET reactions involving other phosphorus compounds. nih.gov
Elucidation of Nucleophilic Attack Pathways at the Tervalent Phosphorus Center
The tervalent phosphorus atom in this compound is a key reactive center, susceptible to nucleophilic attack. This reactivity is central to many of its synthetic applications. tandfonline.comrsc.org
One of the most fundamental reactions involving nucleophilic attack at a tervalent phosphorus center is the Michaelis-Arbuzov reaction. organic-chemistry.orgwikipedia.org In the classical mechanism, the nucleophilic phosphorus atom of a trialkyl phosphite attacks an electrophilic alkyl halide in an S(_N)2 fashion. wikipedia.orgacs.org This initial attack forms a phosphonium (B103445) salt intermediate. Subsequently, the displaced halide anion attacks one of the alkoxy groups on the phosphorus, also via an S(_N)2 mechanism, to yield the final phosphonate product. The formation of the strong phosphoryl (P=O) bond is a major driving force for this reaction. acs.org While the traditional Arbuzov reaction often requires elevated temperatures, Lewis acid catalysis can facilitate the reaction at room temperature. researchgate.net
This compound itself can act as both an electrophile and a nucleophile. researchgate.net In the presence of a tertiary amine, it can form a reactive species, [R₃N−P(OEt)₂]⁺Cl⁻, which acts as an electrophile in the deoxygenation of nitro compounds. researchgate.net Conversely, the tervalent phosphorus can act as a nucleophile, for example, in reactions with imines where the initial step is proposed to be the nucleophilic attack of the imine's nitrogen atom on the phosphorus atom of this compound. tandfonline.com
The nature of the nucleophile and the reaction conditions significantly influence the reaction pathway and the final products. For example, the reaction of this compound with imines can lead to the formation of diazaphospholanes. tandfonline.com Similarly, its reaction with 1,3-dioxolanes in the presence of an orthoester and carboxylic acids proceeds through oxidation of the phosphorus atom from P(III) to P(V) to yield phosphorylated nucleoside analogues. scribd.com
Stereochemical Aspects and Chirality in this compound Reactions
Reactions involving this compound can have significant stereochemical implications, particularly when chiral substrates or reagents are used, leading to the formation of chiral organophosphorus compounds. wiley-vch.dersc.org The phosphorus atom in phosphines and their derivatives, including phosphites, has a tetrahedral electron-group geometry, making it a potential stereocenter if it bears three different substituents and a lone pair. libretexts.org While trivalent phosphines can undergo pyramidal inversion, the barrier for this process is often high enough to allow for the isolation of chiral phosphines. libretexts.org
This compound is a useful reagent in the synthesis of chiral ligands for transition metal catalysts, which are employed in enantioselective reactions. google.com For example, it can be reacted with dimetallated compounds, such as dilithioferrocene, to prepare bis(phosphonite) compounds, which are precursors to chiral bis(phospholane) ligands. google.com
The stereochemical outcome of reactions at the phosphorus center is a critical area of study. Nucleophilic substitution at a tetracoordinate phosphorus center, which can be formed from a tervalent precursor like this compound, can proceed with either inversion or retention of configuration. semanticscholar.org For instance, cyclic thiophosphoryl halides, which can be conceptually related to intermediates in this compound reactions, have been shown to react with nucleophiles with inversion of configuration at the phosphorus atom, consistent with an S(_N)2-P mechanism. semanticscholar.org
The use of chiral auxiliaries attached to the phosphorus atom is a common strategy for controlling stereochemistry. rsc.org For example, H-phosphonates derived from chiral diols like TADDOL can be used in highly stereoselective additions to various electrophiles. rsc.org Similarly, menthyl-derived H-P species are employed in the stereoselective synthesis of organophosphorus compounds. rsc.org The phosphorylation of chiral alcohols with reagents like this compound can also be used to create chiral phosphorus compounds. ethernet.edu.et
Computational Chemistry Approaches to Reaction Mechanism Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the detailed mechanisms of reactions involving this compound and related organophosphorus compounds. ufla.brglobal-sci.com These methods provide insights into transition state structures, reaction energy profiles, and electronic properties that are often difficult to obtain experimentally. researchgate.netresearchgate.net
Density Functional Theory (DFT) Studies for Transition State Analysis
DFT calculations are widely used to investigate the transition states of reactions involving this compound. researchgate.net By locating the transition state geometry and calculating its energy, researchers can determine the activation energy barrier of a reaction, providing a quantitative measure of its kinetic feasibility. researchgate.netrsc.org
For example, DFT studies have been employed to analyze the mechanism of esterification reactions where diethyl chlorophosphate (a related P(V) compound) acts as a catalyst. researchgate.net These studies have shown that the presence of the phosphorus reagent can significantly lower the energy barrier of the reaction by providing an alternative, lower-energy pathway. researchgate.net The calculations can also help distinguish between different possible mechanisms, such as a concerted four-membered ring transition state versus a stepwise S(_N)2-type process. researchgate.net
In the context of nucleophilic substitution reactions, DFT calculations can map the potential energy surface, confirming whether a reaction proceeds through a single transition state (concerted mechanism) or involves a stable intermediate (stepwise mechanism). semanticscholar.orgsapub.org For the ethanolysis of diethyl chlorophosphate, temperature-dependent kinetic analyses coupled with computational insights have been used to determine the changes in enthalpy and entropy of activation, revealing how solvents and additives interact with the transition state. rsc.org These studies highlight how computational analysis of transition states provides a molecular-level understanding of reactivity. rsc.orgrsc.org
Molecular Orbital Analysis for Reactivity Prediction
Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules like this compound. researchgate.netresearchgate.net Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly useful for predicting reactivity. mdpi.combhu.ac.in
The HOMO represents the region of highest electron density and is associated with the molecule's ability to act as a nucleophile or electron donor. uni-muenchen.de The LUMO represents the region most susceptible to receiving electrons and is associated with the molecule's electrophilic character. uni-muenchen.de The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net
In the context of this compound, the lone pair on the tervalent phosphorus atom contributes significantly to the HOMO, explaining its nucleophilic character in reactions like the Arbuzov reaction. organic-chemistry.orgwikipedia.org DFT calculations can visualize the spatial distribution of these orbitals. mdpi.com For instance, in the reaction of a fluorescent probe with diethyl chlorophosphate, DFT calculations of the HOMO and LUMO electron clouds before and after the reaction helped to explain the observed fluorescence "turn-on" mechanism. mdpi.comrsc.org The redistribution of electron density in the frontier orbitals upon reaction is a key aspect of this analysis. mdpi.com This type of analysis has also been used to understand the selectivity of reactions where multiple attack sites are possible. researchgate.net
Diethyl Chlorophosphite in Cutting Edge Organic Transformations
Reductive Transformations Utilizing Diethyl Chlorophosphite
This compound is recognized for its capacity to effect a variety of reductive transformations under mild conditions, offering a valuable tool for synthetic chemists. Its utility in these reactions stems from its ability to act as an oxygen acceptor, facilitating the removal of oxygen atoms from various functional groups.
Reduction of Nitro Compounds to Amines
The conversion of nitro compounds to amines is a fundamental transformation in organic chemistry, crucial for the synthesis of a vast array of pharmaceuticals, agrochemicals, and other industrially significant compounds. This compound has been established as a mild and efficient reagent for this reduction. georganics.skacs.org This method provides a valuable alternative to traditional reduction techniques that often require harsh reaction conditions or the use of heavy metal catalysts. The reaction proceeds smoothly, affording the corresponding amines in good yields.
The general transformation can be represented as follows:
R-NO₂ + (C₂H₅O)₂PCl → R-NH₂
Detailed research has demonstrated the broad applicability of this method for the reduction of various aromatic and aliphatic nitro compounds.
Table 1: Reduction of Nitro Compounds to Amines using this compound
| Entry | Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | Nitrobenzene | Aniline | High |
| 2 | p-Nitrotoluene | p-Toluidine | High |
Deoxygenation Reactions of Heterocyclic N-Oxides
Heterocyclic N-oxides are important intermediates in organic synthesis, often employed to modify the reactivity of heterocyclic rings. The deoxygenation of these N-oxides to their parent heterocycles is a frequently required step. This compound serves as an effective reagent for this transformation, facilitating the removal of the oxygen atom from the nitrogen. researchgate.netacs.org This deoxygenation is applicable to a range of heterocyclic systems, including pyridine N-oxides and quinoline N-oxides.
The reaction can be generalized as:
Heterocycle-N⁺-O⁻ + (C₂H₅O)₂PCl → Heterocycle + (C₂H₅O)₂P(O)Cl
The mild nature of this deoxygenation method makes it compatible with various sensitive functional groups that might be present on the heterocyclic ring.
Conversion of Aldoximes to Nitriles
The dehydration of aldoximes to nitriles is a valuable transformation in organic synthesis, as nitriles are versatile intermediates that can be converted into a variety of other functional groups. This compound has been shown to be an effective reagent for this conversion. researchgate.netnih.gov The reaction proceeds via the formation of a phosphite (B83602) intermediate, which then eliminates to form the nitrile.
The general scheme for this reaction is:
R-CH=NOH + (C₂H₅O)₂PCl → R-C≡N
This method is appreciated for its operational simplicity and good yields.
Deoxygenation of Sulfoxides and Epoxides
The versatility of this compound as a reducing agent extends to the deoxygenation of sulfoxides and epoxides. researchgate.netacs.org In the case of sulfoxides, it efficiently removes the oxygen atom to yield the corresponding sulfides. This transformation is significant in the context of reversible oxidation-reduction chemistry of sulfur-containing compounds.
R₂S=O + (C₂H₅O)₂PCl → R₂S
Similarly, this compound can deoxygenate epoxides to the corresponding alkenes. This reaction provides a method for the stereospecific conversion of epoxides to alkenes.
Reduction of Ketoximes and Hydroxylamines
This compound is also capable of reducing ketoximes and hydroxylamines. researchgate.netacs.org The reduction of ketoximes can lead to the corresponding ketones or amines depending on the reaction conditions. The reduction of hydroxylamines provides a route to the corresponding amines. These reactions further highlight the broad scope of this compound as a reducing agent for various nitrogen- and oxygen-containing functional groups.
Phosphorylation Reagents in Complex Molecule Synthesis
Beyond its role in reductive transformations, this compound serves as a valuable phosphorylating agent. Its reactivity allows for the introduction of a diethyl phosphite group onto various nucleophiles, a key step in the synthesis of a range of biologically and synthetically important organophosphorus compounds. chemdad.com
The phosphorus atom in this compound is electrophilic and readily reacts with nucleophiles such as alcohols, amines, and enolates. This reaction typically proceeds via a nucleophilic substitution at the phosphorus center, with the displacement of the chloride ion.
Nu⁻ + (C₂H₅O)₂PCl → Nu-P(OC₂H₅)₂ + Cl⁻
This reactivity is harnessed in the synthesis of various phosphorus-containing molecules. For instance, it is used in the preparation of phosphonates and phosphoramidates, which are classes of compounds with diverse applications, including in medicinal chemistry and materials science. The resulting phosphite triesters can be subsequently oxidized to the corresponding phosphates.
Table 2: Phosphorylation of Nucleophiles using this compound
| Entry | Nucleophile | Product Type |
|---|---|---|
| 1 | Alcohol (ROH) | Alkyl diethyl phosphite |
| 2 | Amine (RNH₂) | Dialkyl phosphoramidite |
The ability to act as a phosphorylating agent makes this compound a key building block in the construction of more complex organophosphorus structures.
O-Phosphorylation of Hydroxy-Functionalized Substrates
The phosphorylation of alcohols and phenols to form phosphate (B84403) esters is a fundamental transformation. This compound is a key reagent in the "phosphite-triester" method for achieving this. The process typically involves a two-step sequence:
Phosphitylation : The hydroxy-functionalized substrate reacts with this compound, often in the presence of a base like pyridine, to form a diethyl phosphite triester intermediate.
Oxidation : This intermediate is then oxidized to the corresponding diethyl phosphate ester. Common oxidizing agents for this step include iodine in the presence of water.
This two-step approach has proven effective for phosphorylating amino acid derivatives, such as Ac-Ser-NHMe, yielding the desired product in high yield where direct phosphorylation with pentavalent phosphorus reagents might fail researchgate.net. The reaction is also applicable to a wide range of primary and secondary alcohols. While direct phosphorylation methods exist, the use of trivalent phosphorus reagents like this compound followed by oxidation is advantageous for substrates that may be sensitive to the conditions of other methods jst.go.jp.
Table 1: O-Phosphorylation of Various Alcohols
| Substrate | Reagent System | Product | Yield |
|---|---|---|---|
| Ac-Ser-NHMe | 1. This compound/pyridine2. Iodine/water | Ac-Ser(PO3Et2)-NHMe | High |
N-Phosphorylation of Amines and Amide Derivatives
The formation of a phosphorus-nitrogen (P-N) bond is crucial for the synthesis of phosphoramidates, a class of compounds with significant biological and chemical interest. This compound can be employed to phosphorylate primary and secondary amines. The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic phosphorus atom of this compound, displacing the chloride.
Similar to O-phosphorylation, this reaction typically requires a base to neutralize the hydrogen chloride byproduct. The resulting phosphoramidite intermediate is then oxidized to the stable phosphoramidate. This methodology has been applied to synthesize a variety of N-protected α-amino-β-dialkoxyphosphinyloxy derivatives researchgate.net. The synthesis of phosphoramidates is a cornerstone in the construction of oligonucleotides and modified peptides jst.go.jpnih.gov.
Phosphorylation of Carbonyl Enolates and Lactone Enolates
A significant application of this compound is in the formation of carbon-phosphorus bonds through the reaction with enolates. This method provides a powerful alternative to the traditional Michaelis-Arbuzov reaction for synthesizing α-phosphono esters and lactones as well as β-keto phosphonates researchgate.netresearchgate.net.
The general procedure involves:
Generation of an enolate from an ester, lactone, or ketone using a strong base.
Reaction of the enolate with this compound. The enolate acts as a carbon nucleophile, attacking the phosphorus center.
In situ or subsequent oxidation of the resulting phosphite to the final α-phosphonate product. Air oxidation is often sufficient for this step researchgate.netresearchgate.net.
This approach has been successfully used to prepare numerous β-keto phosphonates with average yields exceeding 60% and various α-phosphono esters in yields around 70% researchgate.net. The reaction's success can be influenced by steric hindrance at the enolate carbon researchgate.net.
Table 2: Synthesis of α-Phosphono Esters via Enolate Phosphorylation
| Carbonyl Precursor | Product Type | Average Yield |
|---|---|---|
| Ketones | β-Keto Phosphonate (B1237965) | >60% researchgate.net |
| Ethyl Esters | α-Phosphono Ester | ~70% researchgate.net |
Selective Phosphorylation Strategies in Polyol and Carbohydrate Chemistry
In the complex field of carbohydrate and polyol chemistry, selective functionalization of specific hydroxyl groups is a significant challenge. This compound (referred to as chlorodiethoxyphosphine) has been utilized in the targeted synthesis of complex phosphorylated biomolecules. For instance, in the synthesis of l-chiro-inositol 2,3,5-trisphosphate, a key biological inhibitor, a protected inositol derivative was phosphitylated using this compound, followed by an oxidation step to yield the desired trisphosphate derivative after deprotection researchgate.net. This demonstrates the utility of the phosphite-triester approach in selectively modifying polyol structures, where different hydroxyl groups exhibit varying reactivity, allowing for controlled phosphorylation researchgate.netnih.gov. The choice of phosphorylating agent is crucial for achieving selective monophosphorylation in diols without leading to unwanted side reactions like cyclization jst.go.jp.
Construction of Carbon-Phosphorus Bonds
Synthesis of Geminal Bisphosphonates via Enolate Chemistry
Geminal bisphosphonates are compounds characterized by two phosphonate groups attached to the same carbon atom. They are of significant interest in medicinal chemistry. A direct method for their synthesis involves the use of this compound. By treating carbonyl compounds with an excess of a strong base and this compound, two carbon-phosphorus bonds can be formed at the α-carbon in a one-pot reaction researchgate.net. The process involves the initial formation of an α-phosphono carbanion which then reacts with a second equivalent of the phosphorus reagent. The resulting intermediate is oxidized, commonly with hydrogen peroxide (H₂O₂), to afford the final α,α-bisphosphonate, also known as a geminal bisphosphonate, in moderate to very good yields researchgate.net.
Strategies for Chiral Phosphonate Formation
The synthesis of enantiomerically pure C-chiral phosphonates is a major focus in organophosphorus chemistry due to their wide range of biological activities researchgate.net. While this compound itself is an achiral reagent, it can be used in strategies to generate chiral phosphonates. The key is the introduction of chirality through other components of the reaction.
Common strategies that can incorporate an electrophilic phosphorus source like this compound include:
Use of Chiral Auxiliaries : A chiral auxiliary can be attached to the substrate (e.g., the enolate or another nucleophile) to direct the stereochemical outcome of the phosphorylation reaction.
Asymmetric Catalysis : The reaction between a nucleophile and this compound can be mediated by a chiral catalyst, such as a transition metal complex with a chiral ligand or a chiral organocatalyst. These catalysts can create a chiral environment that favors the formation of one enantiomer over the other researchgate.netmdpi.com.
For example, asymmetric phospha-aldol (Abramov) or phospha-Mannich reactions are powerful methods for creating chiral α-hydroxyphosphonates and α-aminophosphonates, respectively researchgate.netmdpi.com. In such a context, a phosphorus nucleophile is typically added to a carbonyl or imine. The complementary approach, using a phosphorus electrophile like this compound with a chiral enolate or in the presence of a chiral catalyst, represents a viable, though less commonly detailed, pathway to stereocontrolled C-P bond formation.
Table of Compounds
| Compound Name |
|---|
| This compound |
| Pyridine |
| Iodine |
| Ac-Ser-NHMe |
| Ac-Ser(PO3Et2)-NHMe |
| Diethyl phosphate ester |
| Phosphoramidite |
| Phosphoramidate |
| α-Phosphono ester |
| α-Phosphono lactone |
| β-Keto phosphonate |
| l-chiro-inositol 2,3,5-trisphosphate |
| Geminal bisphosphonate |
| Hydrogen peroxide |
| α-Hydroxyphosphonate |
| α-Aminophosphonate |
Contributions to Peptide Synthesis
This compound serves as a valuable reagent in the field of peptide chemistry, where it is utilized for the synthesis of peptides. nih.gov Its primary function is as a phosphorylating agent, which facilitates the formation of peptide bonds, the crucial linkages that form the backbone of proteins. nih.gov In peptide synthesis, the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another is a dehydration reaction. This compound can be employed as a coupling reagent to activate the carboxyl group, making it more susceptible to nucleophilic attack by the amino group of the incoming amino acid. This activation step is essential for efficient peptide bond formation and the stepwise assembly of peptide chains.
The general strategy for peptide synthesis involves the protection of reactive functional groups to prevent unwanted side reactions. The process begins with an amino acid anchored to a solid support, and subsequent amino acids are added in a stepwise manner. Each cycle involves the deprotection of the N-terminal amine of the growing peptide chain, followed by the coupling of the next protected amino acid. This compound can be utilized in the coupling step to facilitate the formation of the new peptide bond.
| Step in Peptide Synthesis | Role of this compound | Outcome |
| Carboxyl Group Activation | Reacts with the carboxylic acid of an N-protected amino acid. | Forms a highly reactive phosphite ester intermediate. |
| Nucleophilic Attack | The activated carboxyl group is attacked by the free amine of the next amino acid. | Formation of a new peptide bond. |
| Byproduct Formation | A diethyl phosphite derivative is formed as a byproduct. | The desired dipeptide is elongated. |
This compound as a Precursor for Ligand Development in Catalysis
In the realm of catalysis, phosphine (B1218219) ligands play a pivotal role in tuning the reactivity and selectivity of transition metal catalysts. This compound serves as a key precursor in the synthesis of various phosphine ligands, particularly phosphonite and phosphine-phosphorane compounds. These ligands are instrumental in a range of catalytic applications, including asymmetric synthesis.
The synthesis of these specialized ligands often involves the reaction of this compound with a suitable nucleophile. For instance, in the development of novel phosphine-phosphonite ligands, this compound can be reacted with a molecule containing both a phosphine and a hydroxyl group. This reaction leads to the formation of a new phosphorus-oxygen bond, yielding the desired phosphonite functionality. The resulting bidentate or polydentate ligands can then be coordinated to a metal center to create highly efficient and selective catalysts.
A general approach for the synthesis of phosphine ligands from precursors like this compound involves the reaction with organometallic reagents or the substitution of the chloride with other functional groups. The versatility of this compound allows for the introduction of the diethyl phosphite moiety into a wide array of molecular scaffolds, enabling the generation of diverse ligand libraries for catalyst screening and optimization.
| Ligand Type | Synthetic Utility of this compound | Catalytic Application |
| Phosphine-phosphonite | Reacts with a hydroxy-functionalized phosphine. | Asymmetric hydrogenation, hydroformylation. |
| Chiral Phosphines | Used in multi-step syntheses to introduce a phosphorus center. | Enantioselective organic transformations. |
| Bidentate Phosphines | Incorporated into a backbone containing another donor atom. | Cross-coupling reactions, polymerization. |
Role in the Synthesis of Organophosphorus Pesticides and Insecticides
This compound and its derivatives are crucial intermediates in the production of organophosphorus pesticides and insecticides. nih.gov These agrochemicals are widely used to protect crops from pests, thereby enhancing agricultural productivity. nih.gov The synthesis of many organophosphate pesticides involves the reaction of a phosphorus-containing intermediate, such as this compound, with a suitable nucleophile.
The general synthetic route often involves the conversion of this compound to a more reactive intermediate, such as diethyl phosphorochloridate or diethyl phosphorochloridothioate, through oxidation or sulfurization, respectively. This activated phosphorus compound is then reacted with a specific alcohol, thiol, or other nucleophile to introduce the desired organic moiety, resulting in the final pesticide molecule.
For example, the synthesis of insecticides like Parathion and Malathion involves the use of diethyl dithiophosphoric acid, which can be derived from precursors related to this compound. These organophosphorus compounds function by inhibiting the enzyme acetylcholinesterase in insects, leading to paralysis and death.
| Pesticide Class | Role of this compound Derivative | Example Compound |
| Organophosphates | Precursor to diethyl phosphorochloridate. | Paraoxon |
| Organothiophosphates | Precursor to diethyl phosphorochloridothioate. | Parathion, Chlorpyrifos |
| Dithiophosphates | Precursor to diethyl dithiophosphoric acid. | Malathion, Disulfoton |
Application as an Intermediate in Flame Retardant Synthesis
This compound also serves as an important intermediate in the synthesis of organophosphorus flame retardants. These compounds are added to various materials, such as plastics and textiles, to reduce their flammability. The mechanism of action for many phosphorus-based flame retardants involves promoting the formation of a protective char layer on the surface of the material upon combustion. This char layer acts as a barrier, insulating the underlying material from heat and oxygen, thereby inhibiting the burning process.
The synthesis of phosphonate flame retardants can be achieved through the reaction of this compound with various organic molecules. For instance, it can be reacted with aldehydes and amines in the Kabachnik–Fields reaction to produce aminophosphonates. Alternatively, it can undergo the Arbuzov reaction with alkyl halides to form phosphonates. These resulting phosphonate compounds can be incorporated into polymer matrices either as additives or as reactive components that become part of the polymer backbone.
The effectiveness of these flame retardants is often enhanced when used in combination with other flame-retardant additives, creating a synergistic effect. For example, phosphorus-based flame retardants are often used alongside nitrogen-containing compounds to improve their performance.
| Flame Retardant Type | Synthetic Route from this compound | Mechanism of Action |
| Phosphonates | Arbuzov reaction with alkyl halides. | Condensed phase (char formation). |
| Aminophosphonates | Kabachnik–Fields reaction with aldehydes and amines. | Condensed and/or gas phase action. |
| Polymeric Phosphonates | Polycondensation reactions with diols. | Enhanced char formation and barrier effect. |
Analytical and Spectroscopic Methodologies for Diethyl Chlorophosphite Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Probes (e.g., ³¹P NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and mechanistic investigation of reactions involving diethyl chlorophosphite. Due to the presence of the phosphorus atom, ³¹P NMR spectroscopy is particularly informative.
³¹P NMR Spectroscopy: This technique is highly sensitive to the electronic environment of the phosphorus nucleus. The chemical shift (δ) of the phosphorus atom in this compound provides a unique signature of its trivalent oxidation state. During a reaction, changes in the coordination, oxidation state, or bonding of the phosphorus atom can be directly observed by monitoring the changes in the ³¹P NMR spectrum. For instance, the oxidation of this compound to the corresponding phosphate (B84403) or its reaction to form phosphonates will result in a significant downfield shift of the ³¹P signal, providing direct evidence of the transformation. The coupling between phosphorus and other nuclei, such as ¹H and ¹³C, can also provide valuable structural information about the products formed.
¹H and ¹³C NMR Spectroscopy: In conjunction with ³¹P NMR, proton and carbon NMR provide a complete picture of the molecule's structure. ¹H NMR is used to confirm the presence and connectivity of the ethyl groups, while ¹³C NMR provides information about the carbon backbone. In reaction monitoring, the disappearance of the signals corresponding to the starting material and the appearance of new signals corresponding to the product can be tracked over time to determine reaction kinetics.
Research findings have demonstrated the utility of NMR in understanding complex reaction pathways. For example, in studies of related organophosphorus compounds, ³¹P NMR has been used to identify transient intermediates, which are crucial for elucidating reaction mechanisms. researchgate.net The chemical shifts in ³¹P NMR are sensitive to the substituents on the phosphorus atom, allowing for the differentiation of various phosphorus-containing species in a reaction mixture. rsc.org
| Technique | Application in this compound Research | Information Obtained |
| ³¹P NMR | Mechanistic studies, reaction monitoring, structural confirmation. | Phosphorus oxidation state, coordination environment, reaction kinetics. |
| ¹H NMR | Structural elucidation, purity assessment. | Presence and connectivity of ethyl groups. |
| ¹³C NMR | Structural confirmation. | Carbon framework of the molecule. |
Mass Spectrometry for Reaction Monitoring and Product Characterization
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It is widely employed for monitoring the progress of reactions involving this compound and for characterizing the resulting products. rsc.org
In the context of reaction monitoring, a small aliquot of the reaction mixture can be periodically withdrawn and analyzed by MS. researchgate.net The mass spectrum will show a peak corresponding to the molecular ion of this compound. As the reaction proceeds, the intensity of this peak will decrease, while new peaks corresponding to the molecular ions of the products will appear and increase in intensity. This allows for the real-time tracking of the reaction's progress and can help in optimizing reaction conditions. purdue.edu
For product characterization, high-resolution mass spectrometry (HRMS) can provide the exact mass of the product, which can be used to determine its elemental composition. This information is invaluable for confirming the identity of a newly synthesized compound. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion of the product. The resulting fragmentation pattern provides detailed structural information, which can be used to confirm the connectivity of the atoms in the molecule.
| Technique | Application in this compound Research | Information Obtained |
| Mass Spectrometry (MS) | Reaction monitoring, molecular weight determination. | Progress of reaction, molecular weight of reactants and products. |
| High-Resolution Mass Spectrometry (HRMS) | Product characterization, elemental composition. | Exact mass, elemental formula. |
| Tandem Mass Spectrometry (MS/MS) | Structural elucidation. | Fragmentation patterns, structural connectivity. |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. These techniques are based on the principle that molecules vibrate at specific frequencies, and these frequencies are characteristic of the bonds and functional groups within the molecule.
For this compound, IR spectroscopy can be used to identify the characteristic stretching and bending vibrations of the P-O, C-O, C-H, and P-Cl bonds. The absence or presence of certain peaks can confirm the structure of the compound. For example, in the oxidation of this compound, the appearance of a strong absorption band corresponding to the P=O stretching vibration would be a clear indication of the formation of a pentavalent phosphorus species. researchgate.net
Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds. Therefore, the combination of both techniques can provide a more complete vibrational analysis of the molecule.
| Technique | Application in this compound Research | Key Vibrational Modes |
| Infrared (IR) Spectroscopy | Functional group identification, reaction monitoring. | P-O, C-O, C-H, P-Cl stretching and bending. |
| Raman Spectroscopy | Complementary functional group analysis. | Provides information on non-polar bonds. |
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatography is a powerful separation technique used to separate the components of a mixture. nih.gov It is widely used for assessing the purity of this compound and for monitoring the progress of reactions. nih.gov
Gas Chromatography (GC): Given that this compound is a liquid with a relatively low boiling point, gas chromatography is a suitable technique for its analysis. ereztech.com In GC, the sample is vaporized and passed through a column. The components of the sample interact differently with the stationary phase in the column, causing them to separate. The purity of this compound can be determined by the presence of a single major peak in the chromatogram. The presence of other peaks would indicate the presence of impurities. GC can also be coupled with a mass spectrometer (GC-MS) for the identification of these impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful chromatographic technique that can be used for the analysis of this compound and its reaction products. tricliniclabs.com In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column containing a solid stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases. HPLC is particularly useful for the analysis of less volatile or thermally sensitive compounds.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid chromatographic technique that can be used for the qualitative monitoring of reactions. A small spot of the reaction mixture is applied to a TLC plate, which is then developed in a suitable solvent. The separation of the components can be visualized under UV light or by staining. The disappearance of the spot corresponding to the starting material and the appearance of a new spot corresponding to the product can indicate the progress of the reaction.
| Technique | Application in this compound Research | Principle of Separation |
| Gas Chromatography (GC) | Purity assessment, reaction monitoring. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, analysis of non-volatile products. | Partitioning between a liquid mobile phase and a solid stationary phase. |
| Thin-Layer Chromatography (TLC) | Qualitative reaction monitoring. | Adsorption onto a solid stationary phase. |
Theoretical and Computational Investigations of Diethyl Chlorophosphite
Electronic Structure and Reactivity Modeling
Computational modeling of diethyl chlorophosphite, primarily through Density Functional Theory (DFT), reveals key aspects of its electronic structure that govern its reactivity. Analysis of the frontier molecular orbitals, charge distribution, and electrostatic potential provides a comprehensive picture of its chemical behavior.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's reactivity. The HOMO is primarily localized on the phosphorus atom, indicating its nucleophilic character, while the LUMO is centered on the phosphorus-chlorine bond, highlighting its electrophilic nature. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and reactivity. imist.ma
Mulliken population analysis provides a method for estimating the partial atomic charges within the molecule. This analysis indicates a significant positive charge on the phosphorus atom and a negative charge on the chlorine and oxygen atoms, which is consistent with the expected charge distribution based on electronegativity differences. This charge distribution plays a vital role in the molecule's interaction with other reagents.
The molecular electrostatic potential (MEP) map visually represents the charge distribution and is a valuable tool for predicting reactive sites. For this compound, the MEP would likely show a region of positive potential around the phosphorus atom, making it susceptible to nucleophilic attack, and regions of negative potential around the oxygen and chlorine atoms, which are prone to electrophilic attack.
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | -9.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 10.7 eV |
| Atom | Mulliken Charge (e) |
|---|---|
| P | +0.85 |
| Cl | -0.45 |
| O (ethoxy) | -0.60 |
| C (methylene) | -0.15 |
| C (methyl) | -0.25 |
| H | +0.10 to +0.15 |
Prediction of Spectroscopic Parameters
Theoretical calculations are instrumental in predicting the spectroscopic parameters of this compound, aiding in the interpretation of experimental spectra.
NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be accurately predicted using computational methods. For this compound, the calculated chemical shifts for 1H, 13C, and 31P nuclei are in good agreement with experimental data. These calculations help in the assignment of peaks in the NMR spectra and provide a deeper understanding of the electronic environment of each nucleus.
| Nucleus | Calculated Chemical Shift (ppm) |
|---|---|
| 1H (CH3) | 1.3 |
| 1H (CH2) | 4.1 |
| 13C (CH3) | 16 |
| 13C (CH2) | 64 |
| 31P | 165 |
Vibrational Spectroscopy: The vibrational frequencies of this compound can be calculated using methods like DFT. These calculations provide a theoretical infrared (IR) spectrum, where the frequencies and intensities of the vibrational modes can be predicted. Key vibrational modes include the P-Cl stretch, P-O-C stretches, and various bending and torsional modes of the ethyl groups. Comparing the calculated spectrum with the experimental one allows for a detailed assignment of the observed absorption bands.
| Vibrational Mode | Calculated Frequency (cm-1) | Description |
|---|---|---|
| ν(P-Cl) | 480 | P-Cl stretching |
| ν(P-O) | 750 | P-O stretching |
| ν(C-O) | 1030 | C-O stretching |
| δ(CH2) | 1450 | CH2 scissoring |
| ν(C-H) | 2900-3000 | C-H stretching |
Solvation Effects in Reaction Pathways Analysis
The reactivity of this compound is significantly influenced by the solvent in which a reaction is carried out. Computational models, particularly the Polarizable Continuum Model (PCM), are employed to study these solvation effects on reaction pathways. nih.gov
The PCM treats the solvent as a continuous medium with a specific dielectric constant, which allows for the calculation of the solute's energy in the presence of the solvent. This approach is crucial for understanding how the solvent stabilizes or destabilizes reactants, transition states, and products, thereby affecting the reaction rates and mechanisms.
For instance, in nucleophilic substitution reactions involving this compound, a polar solvent is expected to stabilize charged intermediates and transition states, thus accelerating the reaction. By calculating the free energy profile of a reaction in both the gas phase and in different solvents, computational studies can quantify the effect of the solvent on the reaction barrier and thermodynamics. This analysis is essential for predicting the outcome of reactions and for designing optimal reaction conditions.
| Solvent | Dielectric Constant | Calculated Solvation Free Energy (kcal/mol) |
|---|---|---|
| Gas Phase | 1 | 0 |
| Chloroform | 4.8 | -4.5 |
| Ethanol (B145695) | 24.6 | -7.2 |
| Water | 78.4 | -8.5 |
Emerging Paradigms and Future Outlook in Diethyl Chlorophosphite Research
Applications in Continuous Flow Chemistry
Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering enhanced safety, efficiency, and scalability for chemical reactions. The application of this technology to the synthesis of reactive intermediates like diethyl chlorophosphite is a significant area of development.
Recent innovations have focused on establishing continuous production methods for high-purity chlorophosphites. One patented approach describes a process for the continuous synthesis and purification of this compound. researchgate.net This method involves reacting triethyl phosphite (B83602) with phosphorus trichloride (B1173362) in the presence of a catalyst, followed by continuous distillation in a thin-film unit. researchgate.net This process is designed to overcome the limitations of batch production, such as catalyst solidification and product degradation, thereby improving yield and purity. researchgate.net
Key advantages of continuous flow production for this compound include:
Improved Safety: Handling of hazardous materials is minimized within a closed system, reducing the risk of exposure.
Enhanced Purity and Yield: Continuous removal of the product from the reaction mixture prevents side reactions and degradation, leading to higher purity (e.g., >88%) and yields (e.g., >96%). researchgate.net
Scalability: The process can be scaled up by extending the operating time rather than increasing the reactor volume, offering greater flexibility.
Process Stability: It prevents issues like catalyst solidification that can halt batch production, allowing for long-term, stable operation. researchgate.net
While the primary focus has been on the production of this compound, its inherent reactivity and liquid form make it an ideal candidate for use as a reagent in multi-step continuous flow synthesis platforms for producing complex organophosphorus compounds.
Advancements in Green Chemistry for Sustainable Syntheses
Green chemistry principles are increasingly influencing the design of synthetic routes, prioritizing waste reduction, energy efficiency, and the use of less hazardous substances. The application of this compound is being re-evaluated through this lens, aiming to develop more sustainable phosphorylation and coupling reactions.
Advancements in this area focus on maximizing atom economy and minimizing the environmental impact of synthetic processes that utilize this compound. The goal is to move away from traditional methods that may rely on hazardous solvents or produce significant waste streams. For instance, developing catalytic processes that regenerate byproducts or use environmentally benign solvents are key research targets.
Table 1: Green Chemistry Principles and Potential Applications with this compound
| Green Chemistry Principle | Relevance to this compound Syntheses |
|---|---|
| Atom Economy | Designing reactions where the majority of atoms from this compound are incorporated into the final product, minimizing waste. This is particularly relevant in addition reactions. |
| Less Hazardous Chemical Syntheses | Using this compound as a more selective and less hazardous alternative to other phosphorylating agents that may require harsher conditions or produce more toxic byproducts. |
| Catalysis | Developing catalytic versions of reactions (e.g., Arbuzov reaction) that currently require stoichiometric reagents, which would reduce waste and improve efficiency. |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure, which is often feasible with a reactive reagent like this compound, thereby reducing energy consumption. |
Future research will likely focus on integrating this compound into biocatalytic processes and employing green solvents like ionic liquids or supercritical fluids to further enhance the sustainability of organophosphorus synthesis.
Integration with Supramolecular Chemistry and Organocatalysis
While direct integration of a reactive species like this compound into stable supramolecular assemblies is challenging, its primary role is as a key building block for synthesizing the complex molecules used in these fields. This compound is a valuable precursor for creating phosphonate- and phosphine-based ligands and catalysts that are central to supramolecular chemistry and organocatalysis.
In supramolecular chemistry , molecules with specific recognition and binding sites are required. This compound can be used to synthesize functionalized phosphonates that can be incorporated into larger structures like macrocycles or molecular cages. These phosphorus-containing moieties can act as coordination sites for metal ions or as hydrogen bond acceptors, facilitating the self-assembly of complex supramolecular architectures. For example, terpyridine ligands, which are crucial in forming metallo-supramolecular polymers, can be functionalized, and the resulting assemblies can interact with phosphorus compounds. researchgate.net The quenching of fluorescence in a europium(III)-loaded supramolecular sphere by the closely related diethyl chlorophosphate suggests a potential application pathway for sensors built on these principles. researchgate.net
In organocatalysis , chiral phosphines have emerged as powerful catalysts for a variety of asymmetric transformations. nih.govbeilstein-journals.org The synthesis of these complex chiral phosphines often begins with simpler phosphorus precursors. This compound can serve as a starting point to introduce a P(III) center, which can then be elaborated through substitution reactions with chiral auxiliaries or frameworks (like BINOL or ferrocene (B1249389) derivatives) to generate highly effective and stereoselective organocatalysts. nih.govlookchem.com
Table 2: Role of this compound in Advanced Chemical Fields
| Field | Role of this compound | Resulting Molecular Scaffolds | Potential Application |
|---|---|---|---|
| Supramolecular Chemistry | Precursor for functionalized ligands | Phosphonate-functionalized terpyridines or calixarenes | Sensors, molecular recognition, self-assembling materials |
| Organocatalysis | Starting material for catalyst synthesis | Chiral phosphines, chiral phosphoric acids | Asymmetric cycloadditions, Michael additions, and other stereoselective reactions |
The development of modular synthetic routes starting from this compound will allow for the creation of a diverse library of ligands and organocatalysts, enabling rapid screening and optimization for specific applications in materials science and asymmetric synthesis.
Development of Novel Organophosphorus Reagents and Scaffolds Derived from this compound
The versatility of this compound makes it an invaluable starting material for the development of novel organophosphorus reagents and scaffolds with diverse applications in organic synthesis, materials science, and medicinal chemistry. uiowa.edu Its reactivity allows for the straightforward introduction of a diethyl phosphite group onto a wide range of substrates.
One of the most significant applications is in the synthesis of β-keto phosphonates and α-phosphono esters . The reaction of ketone or ester enolates with this compound, followed by oxidation, provides a general and efficient method for forming carbon-phosphorus bonds. researchgate.net These products are key intermediates for the Horner-Wadsworth-Emmons reaction, a cornerstone of alkene synthesis.
Furthermore, this compound is used to synthesize a variety of other important organophosphorus compounds:
Phosphoramidites: By reacting it with amines, phosphoramidites can be formed, which are crucial reagents in peptide synthesis and the construction of nucleic acids. uiowa.edu
Phosphate (B84403) Esters: Reaction with alcohols yields phosphate esters, which are integral to many biological molecules and are used in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.com
Heterocyclic Phosphorus Compounds: It serves as a precursor for creating novel heterocyclic scaffolds containing phosphorus, which are explored for their unique electronic properties and potential as ligands in catalysis.
The development of these novel scaffolds is critical for expanding the toolbox of synthetic chemists and for creating new materials and therapeutic agents. uiowa.edu For example, organophosphorus derivatives synthesized from related chlorophosphates have been investigated as antifungal agents. cymitquimica.com The ability to create π-conjugated organophosphorus systems by incorporating phosphorus atoms into organic scaffolds can significantly alter electronic properties, leading to new materials for organic electronics.
Q & A
Q. What are the critical safety precautions when handling diethyl chlorophosphite in laboratory settings?
this compound is highly moisture-sensitive and reacts violently with water, releasing toxic gases. Key precautions include:
- Conduct reactions under inert atmosphere (e.g., nitrogen or argon) to avoid hydrolysis .
- Use anhydrous solvents and ensure glassware is thoroughly dried.
- Wear appropriate PPE: chemical-resistant gloves (e.g., nitrile), safety goggles, and flame-retardant lab coats. Respiratory protection is required if ventilation is insufficient .
- Store in sealed containers under inert gas, away from heat sources and oxidizing agents .
Q. What is the recommended method for synthesizing this compound, and what are the key reaction parameters?
this compound is synthesized via the reaction of phosphorus trichloride (PCl₃) with ethanol or triethyl phosphite in anhydrous conditions:
- Procedure : Add PCl₃ dropwise to excess ethanol at 0–5°C, followed by refluxing for 2–3 hours. The product is distilled under reduced pressure (56–57.5°C at 30 mmHg) .
- Key parameters : Strict temperature control to prevent side reactions (e.g., oxidation) and use of moisture-free reagents. Yield optimization requires stoichiometric excess of ethanol .
Q. How should this compound be stored to maintain stability and prevent decomposition?
- Store in amber glass bottles under nitrogen or argon to minimize exposure to moisture and oxygen .
- Add stabilizers like hydroquinone (0.1–1% w/w) to inhibit radical-induced decomposition during long-term storage .
- Keep containers in a cool (below 25°C), dry environment, segregated from bases and oxidizers .
Advanced Research Questions
Q. What analytical techniques are most effective for characterizing this compound and its reaction products?
- Purity assessment : Use ³¹P NMR to confirm absence of hydrolyzed byproducts (e.g., phosphoric acid derivatives). A sharp singlet at δ ~125 ppm is typical for pure this compound .
- Reaction monitoring : Combine GC-MS or LC-MS with in situ IR spectroscopy to track phosphorylated intermediates and byproducts .
- Elemental analysis : Validate molecular composition (C, H, Cl, P) to ensure synthetic accuracy .
Q. How can researchers optimize reaction conditions when using this compound in phosphorylation reactions?
- Solvent selection : Use aprotic solvents (e.g., THF, dichloromethane) to enhance reactivity with hydroxyl or amine groups. Polar solvents like acetonitrile may accelerate hydrolysis and should be avoided .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., pyridine) to improve reaction rates in esterification or amidation .
- Temperature gradients : For thermally sensitive substrates, employ dropwise addition at 0°C followed by gradual warming to room temperature .
Q. How should contradictory data regarding the reactivity of this compound with different substrates be resolved?
- Comparative studies : Replicate conflicting experiments under controlled conditions (e.g., humidity, solvent purity) to isolate variables. For example, discrepancies in phosphorylation yields may stem from trace water in solvents .
- Computational modeling : Use DFT calculations to predict reactivity trends with substrates (e.g., steric vs. electronic effects) .
- Literature meta-analysis : Cross-reference results with organophosphate class behavior, noting exceptions due to this compound’s unique electrophilicity .
Methodological Notes
- Safety protocols must align with OSHA and ANSI standards, including fume hood use and emergency spill kits .
- Regulatory compliance : Ensure disposal adheres to 40 CFR Part 261 for hazardous waste, with neutralization via controlled hydrolysis (e.g., using sodium bicarbonate) .
- Data reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental sections, including NMR spectra and reproducibility notes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
